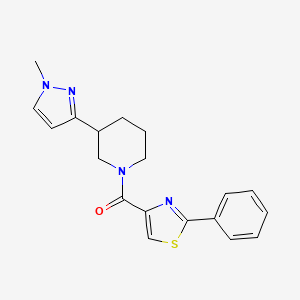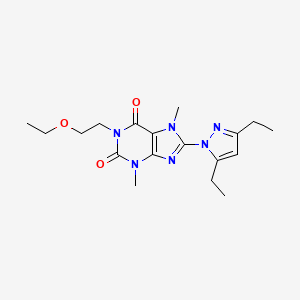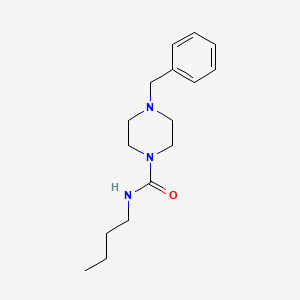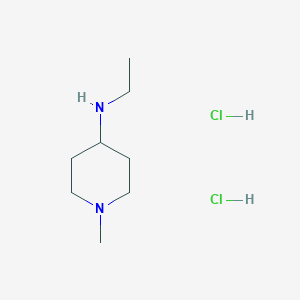
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic compound characterized by its intricate molecular structure. This compound features a blend of a pyridazine ring, pyrrolidine moiety, and a piperidine unit linked through a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the 6-methylpyridazin-3-yl moiety: : The pyridazine ring is usually constructed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
Linking to the pyrrolidine ring: : The 6-methylpyridazin-3-yl group is then linked to a pyrrolidin-1-yl group through nucleophilic substitution reactions.
Introduction of the methylsulfonyl group: : This is typically achieved by reacting piperidine with methanesulfonyl chloride in the presence of a base.
Final linkage through methanone: : The last step involves coupling the two moieties through a methanone linkage using appropriate coupling agents under controlled conditions.
Industrial Production Methods:
In an industrial setting, these synthesis steps might be scaled up and optimized to ensure yield and purity. Continuous flow reactors and automated processes are commonly used to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: : Reduction reactions may target the methanone group to convert it into an alcohol derivative.
Substitution: : The rings in this compound are likely targets for electrophilic and nucleophilic substitution reactions, especially on the pyridazine ring.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Strong acids or bases, depending on whether the substitution is electrophilic or nucleophilic.
Major Products:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of alcohol derivatives from the methanone group.
Substitution: : Various substituted derivatives depending on the reacting agents.
Aplicaciones Científicas De Investigación
This compound finds applications across several domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use in studying receptor-ligand interactions.
Medicine: : Investigation as a possible therapeutic agent due to its complex structure which might interact with biological targets.
Industry: : Use in the creation of specialized materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways:
The precise mechanism of action is largely dependent on the specific application:
Potential receptor targets: : The compound could act as an agonist or antagonist to various receptors due to its ability to mimic or block natural ligands.
Pathways involved: : Could influence cellular pathways related to signal transduction and metabolic processes.
Comparación Con Compuestos Similares
When compared to other compounds with similar moieties:
Structural uniqueness: : The specific combination of a pyridazine, pyrrolidine, and piperidine ring connected through a methanone bridge makes it unique.
Similar compounds
Compounds with pyridazine rings but different linking groups.
Compounds with similar methanone bridges but different ring structures.
Each similar compound would have slight variations in reactivity and application, influenced by their specific substituent groups and overall structure.
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-3-4-15(18-17-12)24-14-7-8-19(11-14)16(21)13-5-9-20(10-6-13)25(2,22)23/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCZALWMXODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2749204.png)

![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)






![ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2749217.png)
![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)
![N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2749220.png)
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

